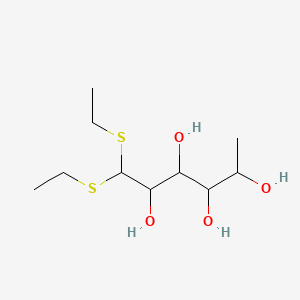

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol

Description

Properties

IUPAC Name |

1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFOCLXLRFQETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(C)O)O)O)O)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6748-70-5, 5328-49-4 | |

| Record name | Rhamnose, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Thioacetal Formation

The primary method for synthesizing this compound involves the reaction of L-rhamnose with ethanethiol under acidic conditions. The process exploits the nucleophilic substitution mechanism at the anomeric carbon, replacing the hydroxyl group with ethylthio groups. A typical procedure includes:

-

Dissolving L-rhamnose in anhydrous ethanol or methanol.

-

Adding ethanethiol in stoichiometric excess (2.5–3.0 equivalents) to ensure complete conversion.

-

Introducing a Lewis acid catalyst, such as HCl or H₂SO₄ , at concentrations of 0.1–0.5 M.

-

Refluxing the mixture at 50–70°C for 12–24 hours under inert atmosphere.

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the thioacetal. Yields typically range from 60% to 85%, depending on the purity of starting materials and reaction time.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using mechanochemical activation (e.g., ball milling). This approach reduces environmental impact and improves reaction efficiency:

-

L-rhamnose and ethanethiol are mixed with a catalytic amount of p-toluenesulfonic acid (PTSA) .

-

The mixture is subjected to high-energy ball milling at 30 Hz for 2–4 hours.

-

Purification involves washing with cold water to remove unreacted thiol and acid.

This method achieves comparable yields (70–80%) while reducing reaction times to under 5 hours.

Reaction Mechanism and Stereochemical Considerations

The formation of this compound proceeds via hemithioacetal intermediates. Key steps include:

-

Protonation of the anomeric hydroxyl group by the acid catalyst, generating an oxocarbenium ion.

-

Nucleophilic attack by ethanethiol at the anomeric carbon, forming a thiohemiacetal.

-

Second thiol attack to displace the remaining hydroxyl group, yielding the dithioacetal.

The stereochemistry at the anomeric carbon (C1) is locked in the β-configuration due to the bulky ethylthio groups, preventing mutarotation. This stereochemical rigidity is confirmed by ¹³C NMR , which shows a distinct signal at δ 85–90 ppm for the anomeric carbon.

Optimization Strategies for Improved Yield

Stoichiometric Adjustments

-

Ethanethiol excess : Increasing the thiol-to-sugar ratio to 3:1 enhances conversion but requires careful post-reaction purification to remove residual thiol.

-

Catalyst loading : Higher acid concentrations (0.5 M HCl) accelerate the reaction but risk sugar decomposition. A balance is achieved at 0.3 M.

Temperature and Time Profiling

-

Low-temperature reactions (25–40°C) favor selectivity but require extended times (48+ hours).

-

High-temperature reactions (70°C) achieve completion in 12 hours but may produce side products like ethyl sulfide .

Analytical Characterization

Post-synthesis characterization employs:

-

¹H NMR (400 MHz, D₂O): δ 1.25 (t, 6H, CH₂CH₃), 2.75 (q, 4H, SCH₂), 3.50–4.10 (m, 4H, C2–C5 OH), 5.30 (s, 1H, C1).

-

FTIR : Peaks at 3350 cm⁻¹ (O-H stretch), 2550 cm⁻¹ (S-H stretch, residual thiol), and 1050 cm⁻¹ (C-S bond).

-

Mass spectrometry : ESI-TOF confirms the molecular ion at m/z 271.1 [M+H]⁺.

Industrial-Scale Production Challenges

Scaling up the synthesis introduces challenges:

-

Thiol odor control : Ethanethiol’s strong odor necessitates closed systems and scrubbers.

-

Waste management : Acidic byproducts require neutralization before disposal.

-

Crystallization difficulties : The product’s high solubility in polar solvents complicates isolation. Industrial processes often use anti-solvent crystallization with acetone or ethyl acetate.

Comparative Analysis of Synthetic Methods

| Parameter | Acid-Catalyzed | Mechanochemical |

|---|---|---|

| Yield (%) | 60–85 | 70–80 |

| Time (h) | 12–24 | 2–4 |

| Solvent Use | High | None |

| Energy Efficiency | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The hydroxyl groups can be reduced to alkanes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alkanes.

Substitution: Alkyl halides, ethers.

Scientific Research Applications

Pharmaceuticals

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics suggest several avenues for drug development:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens. The presence of hydroxyl groups may enhance interaction with biological targets.

- Enzyme Inhibition : Given its structural analogies to known enzyme inhibitors, it could potentially inhibit specific enzymes linked to diseases such as diabetes and tuberculosis .

Chemical Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

- Synthesis of Derivatives : The hydroxyl groups can be modified to create esters or ethers, expanding the range of available compounds for research and industrial applications.

- Cross-Coupling Reactions : The ethylsulfanyl groups may participate in cross-coupling reactions to form more complex molecules .

Materials Science

Research into the material properties of this compound indicates potential uses in the development of new materials:

- Polymer Chemistry : Incorporation into polymer matrices could improve mechanical properties or introduce specific functionalities.

- Nanotechnology : Its unique structure may allow it to be used in the synthesis of nanoparticles or nanocomposites with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial properties of sulfur-containing compounds indicated that derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis. This suggests that further investigation into this compound could yield effective treatments for drug-resistant strains .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the potential of compounds with similar structures to inhibit sodium-dependent glucose transporters (SGLT). Given the structural parallels with known inhibitors in this category, this compound may also exhibit similar inhibitory effects .

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol involves its interaction with molecular targets through its hydroxyl and ethylsulfanyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetrol

- Key Difference : Sulfonyl (-SO₂-) groups replace sulfanyl (-S-) groups.

- This may enhance solubility in polar solvents and alter biological activity .

(b) Hexane-1,2,5,6-tetrol

- Key Difference : Lacks sulfanyl groups; hydroxyl groups at positions 1, 2, 5, and 4.

- Applications: Used as a biobased building block for sustainable polymers and catalytic materials (e.g., functionalized with Au/Pd nanoparticles for chemoselective reductions) .

- Reactivity : The absence of sulfur groups reduces hydrophobicity, favoring applications in aqueous-phase catalysis or green chemistry.

(c) (2S,3S,4S,5S)-1-(Pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol

- Key Difference: Pyrrolidin-1-ylimino group replaces ethylsulfanyl groups.

- NMR data (δ 130.68 ppm for C=N) confirm distinct electronic environments .

Structural and Stereochemical Comparisons

Physicochemical Properties

- Solubility : Ethylsulfanyl groups enhance lipid solubility compared to purely hydroxylated analogs (e.g., hexane-1,2,5,6-tetrol), broadening compatibility with organic solvents.

- Stability : Sulfanyl groups are prone to oxidation, unlike sulfonyl derivatives, necessitating stabilizers for long-term storage .

Biological Activity

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol is a sulfur-containing organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H22O4S2

- Molecular Weight : 270.4 g/mol

- IUPAC Name : (2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol

- CAS Number : 6748-70-5

The biological activity of this compound is primarily attributed to its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction suggests a role in modulating various biochemical pathways related to sulfur metabolism and enzymatic functions.

Biological Activity Overview

The compound has shown promise in several areas of biological research:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have highlighted the efficacy of related sulfanyl compounds against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition zones against pathogens such as Bacillus cereus and Staphylococcus aureus .

Antiproliferative Activity

The antiproliferative effects of sulfur-containing compounds have been explored in cancer research. For example, studies on structurally related compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through interactions with cellular signaling pathways .

Case Studies

Several studies provide insights into the biological activities associated with similar compounds:

- Antimicrobial Efficacy : A study on hexane leaf extracts revealed that related compounds exhibited notable antimicrobial activity against a range of human pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL for various bacterial strains .

- Antiproliferative Effects : In a bioassay-guided fractionation study involving plant extracts containing sulfur compounds, significant antiproliferative activity was observed against several human cancer cell lines (IC50 values ranging from 37.9 µM to 71.9 µM). This suggests a potential therapeutic application for similar sulfanyl derivatives .

Data Table: Summary of Biological Activities

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical analysis) to verify the hexane backbone and ethylsulfanyl substituents. FT-IR can identify hydroxyl (-OH) and thioether (C-S-C) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Cross-reference spectral data with computational predictions (e.g., DFT-based simulations) for unresolved stereocenters .

Q. How should researchers safely handle this compound given incomplete toxicological data?

- Methodological Answer : Follow hazard mitigation protocols for structurally analogous polyols and thioethers:

- Use fume hoods and glove boxes to minimize inhalation/contact risks .

- Wear nitrile gloves , chemical-resistant aprons , and eye protection (goggles or face shields) .

- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation, and maintain temperatures below 4°C for long-term stability .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and mixed systems (e.g., ethanol/water gradients). Monitor crystallization via polarized light microscopy to assess crystal purity. For thioether stability, avoid halogenated solvents (e.g., chloroform) that may induce decomposition .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data on the stereoelectronic effects of ethylsulfanyl groups in this compound?

Q. What experimental strategies address discrepancies in reported thermal stability during DSC (Differential Scanning Calorimetry) studies?

- Methodological Answer : Design a multivariate experiment :

Q. How can the compound’s reactivity with oxidizing agents be systematically evaluated for synthetic applications?

- Methodological Answer : Conduct kinetic studies using stopped-flow techniques with controlled additions of oxidizing agents (e.g., H₂O₂, mCPBA). Monitor reaction progress via UV-Vis spectroscopy (for chromophore formation) or ESI-MS for intermediate trapping. Compare results with computational predictions of oxidation potentials .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting HPLC purity assessments from different laboratories?

- Methodological Answer : Standardize protocols:

- Use certified reference columns (e.g., C18 with 5µm particle size) and identical mobile phases (e.g., acetonitrile/water with 0.1% formic acid).

- Calibrate detectors (UV/ELSD) with a validated external standard.

- Perform interlaboratory cross-validation using blinded samples to isolate instrument-specific biases .

Experimental Design

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Optimize stoichiometry via DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading).

- Use in situ monitoring (e.g., ReactIR) to track intermediate formation.

- Validate synthetic routes with isotopic labeling (e.g., ¹³C-enriched precursors) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.